![molecular formula C17H14BrFN4S B2463599 3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 923156-55-2](/img/structure/B2463599.png)

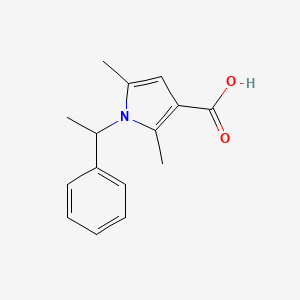

3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole” is a derivative of the triazole class of compounds . Triazoles are five-member heterocyclic compounds containing two carbon and three nitrogen atoms . They are known for their significant biological and pharmacological properties and are widely used in medicinal chemistry .

Molecular Structure Analysis

Triazole is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole, also known as pyrrodiazole . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain can enhance their antifungal activity .Chemical Reactions Analysis

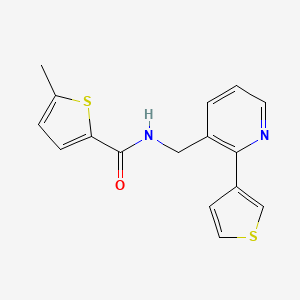

Triazole compounds are known for their wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, and antiviral properties . The specific chemical reactions involving “this compound” are not detailed in the available sources.Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

- A study by Menteşe, Ülker, and Kahveci (2015) focused on the synthesis of benzimidazole derivatives containing 1,2,4-triazole, thiadiazole, oxadiazole, and morpholine rings. These compounds, including derivatives similar to the compound , exhibited significant antimicrobial and antioxidant activities. This suggests potential uses in developing treatments against microbial infections and in antioxidant therapies (Menteşe, Ülker, & Kahveci, 2015).

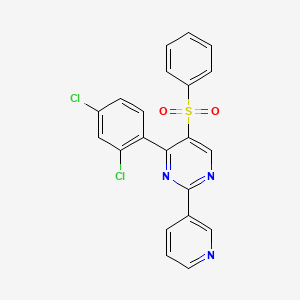

Antiviral and Anticancer Properties

- Another study by Balewski et al. (2020) synthesized and tested various imidazo[2,1-c][1,2,4]triazole derivatives for cytotoxic effects against human cancer cell lines. Some derivatives demonstrated significant inhibition of cervical and bladder cancer cell lines, suggesting potential applications in cancer therapy (Balewski et al., 2020).

Antihypertensive Agents

- A 1993 study by Ashton et al. explored the synthesis of related 1,2,4-triazoles and imidazo[1,2-b][1,2,4]triazoles as angiotensin II antagonists. These compounds demonstrated potential as antihypertensive agents, with specific derivatives showing effectiveness in blocking angiotensin II pressor response in rats (Ashton et al., 1993).

Mécanisme D'action

Target of Action

It’s worth noting that triazoles, the class of compounds to which this molecule belongs, are known for their numerous biomedical applications . They have been associated with antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant effects .

Mode of Action

The synthesis of similar triazole compounds involves a formal [3+2] cycloaddition including the c-chlorination/nucleophilic addition/cyclisation/dealkylation sequence . This sequential reaction utilizes the in situ generation of hydrazonoyl chloride based on the ambiphilic reactivity of hydrazones .

Biochemical Pathways

The presence of a 4,5-disubstituted-4h-1,2,4-triazole-3-thiol moiety in chemical compounds is associated with numerous biological properties such as antimicrobial, anti-inflammatory, and antifungal activities .

Orientations Futures

Propriétés

IUPAC Name |

3-[(4-bromophenyl)methylsulfanyl]-7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrFN4S/c18-13-3-1-12(2-4-13)11-24-17-21-20-16-22(9-10-23(16)17)15-7-5-14(19)6-8-15/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRFXKQGDGHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2SCC3=CC=C(C=C3)Br)N1C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2463517.png)

![2-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2463519.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2463521.png)

![3-(4-bromophenyl)-1-(2-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2463522.png)

![{4-[(2-Chlorobenzyl)oxy]phenyl}methanol](/img/structure/B2463526.png)

![3-(3-(2-(Azepan-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)propyl 4-methylbenzenesulfonate](/img/structure/B2463527.png)

![8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2463530.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-fluoro-4-methylphenyl)methanone](/img/structure/B2463533.png)

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2463537.png)

![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)

![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]pent-4-enamide](/img/structure/B2463539.png)